Cas no 84010-66-2 (Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)-)
Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- Chemical and Physical Properties
Names and Identifiers
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- Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)-
- (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline
- SCHEMBL1011611
- 1-(R)-Methyl-1,2,3,4-tetrahydro-isoquinoline
- (R)-(+)-1-methyl-1,2,3,4-tetrahydroisoquinoline
- Q27467776
- AKOS006348094
- (1R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline
- (R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline
- r-1-methyl-tetrahydroisoquinoline
- QPILYVQSKNWRDD-MRVPVSSYSA-N
- CS-0456039
- 1beta-Methyl-1,2,3,4-tetrahydroisoquinoline
- 84010-66-2
-
- MDL: MFCD18970245
- Inchi: 1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1
- InChI Key: QPILYVQSKNWRDD-MRVPVSSYSA-N
- SMILES: N1CCC2C=CC=CC=2[C@H]1C
Computed Properties
- Exact Mass: 147.104799419g/mol
- Monoisotopic Mass: 147.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 12Ų
Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004857-250mg |
(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline |
84010-66-2 | 95% | 250mg |
$525.28 | 2023-08-31 | |
| Alichem | A189004857-1g |
(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline |
84010-66-2 | 95% | 1g |
$1136.32 | 2023-08-31 | |
| Alichem | A189004857-5g |
(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline |
84010-66-2 | 95% | 5g |
$3283.00 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0430-1g |
(R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline |
84010-66-2 | 97% | 1g |
8463.46CNY | 2021-05-07 | |
| Chemenu | CM143382-1g |
(R)-1-methyl-1,2,3,4-tetrahydroisoquinoline |
84010-66-2 | 95% | 1g |
$781 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0430-5g |
(R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline |
84010-66-2 | 97% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0430-500mg |
(R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline |
84010-66-2 | 97% | 500mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0430-250mg |
(R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline |
84010-66-2 | 97% | 250mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0430-100mg |
(R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline |
84010-66-2 | 97% | 100mg |
1797.85CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0430-50mg |
(R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline |
84010-66-2 | 97% | 50mg |
1322.95CNY | 2021-05-07 |
Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
2.1 Reagents: Hydrogen Catalysts: 1801932-95-5 Solvents: Isopropanol ; 24 h, 100 bar, 55 - 60 °C
Production Method 2
Production Method 3
2.1 Reagents: 2-Chloropyridine , Trifluoromethanesulfonic anhydride , Phosphorus pentoxide , Phosphorus oxychloride
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
3.1 Reagents: Hydrogen Catalysts: 1801932-95-5 Solvents: Isopropanol ; 24 h, 100 bar, 55 - 60 °C
Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- Raw materials
Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- Preparation Products
Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- Suppliers
Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)-
Recent Advances in the Study of Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- (CAS: 84010-66-2)
The compound Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- (CAS: 84010-66-2) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This chiral isoquinoline derivative is structurally related to several bioactive alkaloids, making it a valuable scaffold for the synthesis of novel therapeutic agents. Recent studies have explored its pharmacological properties, synthetic routes, and potential mechanisms of action, shedding light on its versatility in biomedical research.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor for the synthesis of dopamine receptor ligands. The researchers demonstrated that (1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline could be efficiently functionalized to yield selective D2/D3 receptor agonists with potential applications in Parkinson's disease treatment. The study highlighted the importance of the (1R) configuration for receptor binding affinity, with molecular docking simulations revealing key interactions with dopamine receptor subtypes.
In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 84010-66-2 exhibited promising activity against drug-resistant bacterial strains. The lead compound in this series showed a minimum inhibitory concentration (MIC) of 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), with low cytotoxicity in mammalian cell lines. The researchers attributed this activity to the compound's ability to disrupt bacterial membrane integrity, as evidenced by electron microscopy studies.
Recent advances in synthetic methodology have also improved access to this chiral building block. A 2024 paper in Organic Letters described an asymmetric hydrogenation protocol using a novel iridium catalyst that achieved 99% ee for the production of (1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline from the corresponding imine precursor. This development addresses previous challenges in obtaining enantiomerically pure material for pharmaceutical applications.
Pharmacokinetic studies published in Xenobiotica (2023) have provided new insights into the metabolic fate of 84010-66-2 derivatives. Using LC-MS/MS analysis, researchers identified N-demethylation and aromatic hydroxylation as major metabolic pathways in human liver microsomes. These findings are crucial for the design of analogs with improved metabolic stability and oral bioavailability.
Looking forward, the unique structural features of Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, (1R)- continue to inspire novel applications in drug discovery. Current research directions include its potential as a scaffold for neuroprotective agents, its role in allosteric modulation of G-protein coupled receptors, and its application in the development of positron emission tomography (PET) tracers for neurological imaging.
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